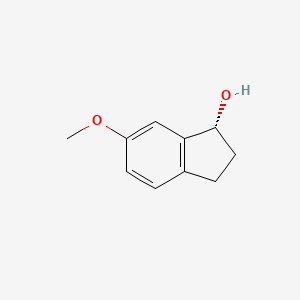

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10-11H,3,5H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVGAIAOOXUVAD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@H]2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 1-Methoxy-2,3-dihydro-1H-indene

- A 120 °C oven-dried 100-mL glass equipped with a stir bar was charged with NaH (60% disp. in mineral, 0.180 g, 4.50 mmol, 1.50 equiv) and 6a (0.403 g, 3.00 mmol, 1.00 equiv). The mixture was evacuated and backfilled with nitrogen three times.

- MeI (0.511 g, 3.60 mmol, 1.20 equiv) was added dropwise under N2 atmosphere. The mixture was stirred at room temperature for 12 h.

- The reaction mixture was extracted with EtOAc (20.0 mL × 3). The combined organic layers were washed with brine (20.0 mL), dried over Na2SO4, and filtered.

- The solvent was removed by rotary evaporation, and the residue was purified by flash silica gel chromatography. The product was isolated as a yellow oil (0.558 g, 3.34 mmol, 66.7% yield).

Preparation of 6-Methoxy-indan-1-ylamine

- 6-Methoxy-indan-1-ylamine can be prepared by conversion of 6-methoxy-indan-1-one to 6-methoxy-indan-1-one oxime followed by reduction to 6-methoxy-indan-1-ylamine.

- It can also be prepared by reductive amination (NaCNBH3 and NH4OAc) of 6-methoxy-indan-1-one to 6-methoxy-indan-1-ylamine.

Preparation of 2,3-dihydro-1H-indenes-1-amine

- In a 10L reaction flask, add 890ml water, 368.0g (5.296mol) oxammonium hydrochloride, 890ml ethanol and 350.0g (2.648mol) 2,3-dihydro-1H-1-Indanone (VI) with stirring, and add 1100ml 20% sodium hydroxide solution again. After dripping, heat to reflux for 30 minutes (monitor reaction process via TLC, developping agents: normal hexane: ethyl acetate=4: 1).

- Cool to 50 ℃, add 1800ml ethanol again, then 1100ml 45% sodium hydroxide solution. Add alumino nickel (nickel mass content 40~50%, 60~80 orders) 500g at 50~55 ℃ in batches in the control reaction system in 2~3 hours. After adding, continue reaction about 8 hours (monitor reaction process via TLC, developping agents: normal hexane: ethyl acetate=4: 1) at 50~55 ℃. Filter, and extract filtrates with methylene dichloride 2L * 3, and wash the combined dichloromethane layer with water to neutrality; Concentrate dichloromethane layer to the 3L, extract with 4mol/L hydrochloric acid soln 1L * 2. Concentrating under reduced pressure hydrochloric acid extraction liquid gets yellow solid, through ethyl alcohol recrystallization, gets the hydrochloride 344.5g of title compound (II) after the drying, white crystal. HPLC:98.64%, Mp:208.4~209.5 ℃.

Preparation of (R)-6-(N-methyl, N-ethyl-carbamoyloxy)-N′-propargyl-1-aminoindan

- Formic acid (4.3 mL, 114.0 mmol) was added dropwise to a stirred solution of dimethyl-carbamic acid 3-oxo-indan-5-yl ester (5.00 g, 22.8 mmol), (R,R)-TsDPEN Ru (p-cymene)Cl (58 mg, 0.1 mmol) and triethylamine (15.9 mL, 114.0 mmol) in dichloromethane (21 mL) at 35° C. (external) over a period of 50 minutes.

- After 20 hours, additional (R,R)-TsDPEN Ru (p-cymene)Cl (58 mg, 0.1 mmol) formic acid (0.9 mL, 22.8 mmol) and triethylamine (3.2 mL, 22.8 mmol) were added to the reaction and heating was continued for 19 hours.

- The reaction was allowed to cool before being poured into saturated aqueous sodium hydrogen carbonate solution (150 mL) and was extracted with dichloromethane (150 mL+100 mL). The organic material was dried (MgSO4), filtered and concentrated under reduced pressure to afford the R-enantiomer of the title compound (5.144 g, quant.). Analysis of this material by chiral LC indicated it to be 98% e.e.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to remove the hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 6-methoxy-1-indanone or 6-methoxy-1-indanal.

Reduction: Formation of 6-methoxy-2,3-dihydro-1H-indane.

Substitution: Formation of various substituted indane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Stereochemical and Functional Group Impact

- Enantiomers : The (1R) and (1S)-6-methoxy enantiomers share identical physical properties but exhibit divergent biological activities due to chiral recognition in enzyme-binding pockets. For example, in asymmetric catalysis or receptor interactions, only one enantiomer may be bioactive .

- Substituent Position : Moving the methoxy group from the 6- to 4-position (e.g., 4-fluoro vs. 6-fluoro analogs) alters electronic effects. The 6-position methoxy in the target compound donates electron density via resonance, stabilizing aromatic interactions, while 4-substituents may sterically hinder binding .

- Halogen vs. Fluorine, being electronegative, may improve metabolic stability but reduce lipophilicity compared to methoxy .

Research Findings and Key Observations

Electronic Effects: Nitro-substituted analogs (e.g., 4-nitro-indanol) exhibit reduced solubility due to the electron-withdrawing nitro group, whereas methoxy enhances solubility in polar solvents .

Structural Clustering: Bioactivity profiling () suggests that 6-methoxy-indanol analogs cluster with other CNS-active compounds, while halogenated derivatives group with antimicrobial agents due to halogen-bonding capabilities .

Biologische Aktivität

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol is a chiral organic compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research and medicine.

This compound plays a significant role in various biochemical reactions, particularly through its interactions with enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of drugs and endogenous compounds. The compound's ability to modulate enzyme activity can influence pharmacokinetics and drug interactions.

Cellular Effects

The biological activity of this compound extends to cellular processes including:

- Cell Signaling : It affects the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation.

- Gene Expression : The compound can influence the expression of genes involved in various metabolic pathways.

- Metabolic Processes : It has been observed to alter cellular metabolism, potentially impacting energy production and biosynthesis.

Molecular Mechanisms

At the molecular level, this compound exerts its effects through several mechanisms:

- Binding to Biomolecules : The compound can bind to specific receptors and enzymes, altering their conformation and activity.

- Inhibition of Kinases : It has been found to inhibit certain kinases involved in signal transduction, which plays a critical role in cellular communication.

Research Applications

The compound has several applications across various fields:

Chemistry

Used as a chiral building block in the synthesis of complex organic molecules.

Biology

Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

Research is ongoing into its therapeutic properties, particularly concerning neurodegenerative disorders and cancer treatment .

Industry

Utilized in the production of fine chemicals and as an intermediate in pharmaceutical synthesis.

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 6-methoxy-2,3-dihydro-1H-inden-1-ol | Non-chiral | Limited biological activity compared to (1R) form |

| 6-methoxy-1-indanone | Ketone derivative | Exhibits different pharmacological properties |

| 6-methoxy-1-indanal | Aldehyde derivative | Similar structural features but distinct activity |

This compound is unique due to its chiral nature, imparting specific stereochemical properties that enhance its biological activities compared to non-chiral counterparts.

Case Studies

Recent studies have highlighted the compound's potential in drug design:

- Antiviral Activity : In-silico evaluations have suggested that derivatives of this compound may inhibit viral proteases, indicating potential use in antiviral therapies .

- Anti-inflammatory Effects : Experiments have demonstrated that this compound can significantly reduce pro-inflammatory cytokine production in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.